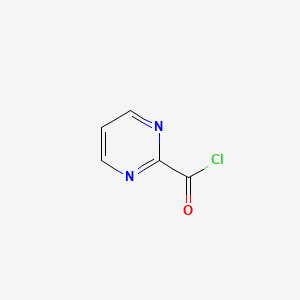

Pyrimidine-2-carbonyl chloride

Vue d'ensemble

Description

Pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of pyrimidine-2-carbonyl chloride is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .

Chemical Reactions Analysis

Pyrimidine-2-carbonyl chloride can undergo various chemical reactions. For example, 2-chloro-4-(1 ‘,3-dithian-2’-yl)pyrimidine reacted with N,N-dimethylethylenediamine to give 2-[(N,N-dimethylaminoethyl)amino]-4-(1 ‘,3’-dithian-2 -yl) pyrimidine .

Physical And Chemical Properties Analysis

The molecular weight of Pyrimidine-2-carbonyl chloride is 142.54 . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Synthesis of Pyrimidine and Related Heterocyclic Compounds

Pyrimidine-2-carbonyl chloride is used in the synthesis of pyrimidine and related heterocyclic compounds . The synthesis of these compounds often involves cyclization reactions and cycloadditions of two or more components . For instance, the cyclization of ketones with nitriles under basic conditions with a copper catalyst involves the nitriles acting as electrophiles, with consecutive C–C bonds and two C–N bond formations .

Transition-Metal Catalyzed Synthesis of Pyrimidines

Pyrimidine-2-carbonyl chloride plays a significant role in the transition-metal catalyzed synthesis of pyrimidines . This process has been gaining attention due to its efficiency, sustainability, and selectivity .

Biological and Medical Applications

Pyrimidine-2-carbonyl chloride is used in the synthesis of compounds that have various biological and medical applications . Pyrimidine rings are integral parts of many biological molecules, such as cytosine, uracil, thymine, and thiamine (vitamin B1) . These compounds display a wide array of biological and pharmacological activities, including antimicrobial, anticancer, antifungal, antiviral, and many others .

Synthesis of Fluorescent Dyes

Pyrimidine-2-carbonyl chloride is also used in the synthesis of many fluorescent dyes . These dyes have applications in various fields, including biological imaging, chemical sensing, and optoelectronic devices .

Synthesis of Photographic and Electroluminescent Materials

Pyrimidine-2-carbonyl chloride is used in the synthesis of photographic and electroluminescent materials . These materials are used in various applications, including display technologies and solar cells .

Synthesis of Organic Semiconductors

Pyrimidine-2-carbonyl chloride is used in the synthesis of organic semiconductors . These semiconductors have applications in various electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Safety And Hazards

Pyrimidine-2-carbonyl chloride is classified as a dangerous substance. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

pyrimidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-4(9)5-7-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVRZAGACROHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593432 | |

| Record name | Pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-2-carbonyl chloride | |

CAS RN |

220769-83-5 | |

| Record name | Pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)